2-Amino-6-fluorobenzylamine

Description

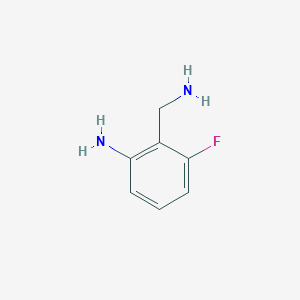

2-Amino-6-fluorobenzylamine (CAS: 175277-93-7) is a fluorinated aromatic amine with the molecular formula C₇H₉FN₂ and a molecular weight of 156.16 g/mol . It is characterized by a benzylamine backbone substituted with an amino (-NH₂) group at position 2 and a fluorine atom at position 6 of the aromatic ring. The compound typically exists as a yellow liquid under standard conditions and requires storage at 2–8°C to maintain stability . Its primary applications include use as a building block in organic synthesis, particularly in pharmaceutical intermediates and protease inhibitor studies .

Propriétés

IUPAC Name |

2-(aminomethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXYFABFIYSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342146 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-93-7 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Raney Nickel-Catalyzed Reduction

The reduction of 2-amino-6-fluorobenzonitrile to 2-amino-6-fluorobenzylamine via hydrogenation represents a cornerstone industrial method. As detailed in EP1114809A1, this reaction employs Raney nickel or cobalt catalysts in non-polar solvents under hydrogen pressures of 1–3 MPa. The process avoids hazardous reagents like lithium aluminum hydride, ensuring safer handling and scalability.

Reaction Conditions:

-

Catalyst: Raney nickel (5–10 wt% relative to substrate)

-

Solvent: Toluene or hexane

-

Temperature: 70–120°C

-

Pressure: 1–3 MPa H₂

The nitrile group undergoes selective reduction to a primary amine without affecting the aromatic fluorine substituent. Post-reaction purification involves distillation under reduced pressure (0.01–200 mmHg) to isolate the product with >99% purity.

Nano-Nickel Catalyzed Systems

CN100453527C introduces a high-yield method using nano-nickel catalysts for reductive amination of p-fluorobenzaldehyde derivatives. Although originally designed for para-substituted isomers, this protocol adapts to this compound by modifying starting materials.

Procedure:

-

Substrate: 2-Amino-6-fluorobenzaldehyde (1 equiv) reacts with methyl alcohol (0.5–2 equiv) and liquefied ammonia (0.1–0.2 equiv).

-

Catalyst: Nano-nickel (0.1–1.0 wt%)

-

Workup: Filtration, distillation, and dehydration yield >99% pure product.

Advantages:

-

Catalyst Recyclability: Nano-nickel exhibits minimal leaching, enabling reuse across batches.

Hydrolysis of Nitrile Intermediates

Alkaline Hydrolysis

EP1114809A1 describes hydrolyzing 2-amino-6-fluorobenzonitrile to 2-amino-6-fluorobenzyl alcohol, followed by amination. While indirect, this two-step process avoids high-pressure hydrogenation:

-

Hydrolysis:

-

Amination:

Comparative Analysis of Industrial Methods

Analyse Des Réactions Chimiques

Types de Réactions : L'hémisulfate de débrisoquine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carboximidamide.

Réactifs et Conditions Courants :

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe carboximidamide en présence d'un catalyseur approprié.

Principaux Produits :

Oxydation : Le produit principal est la 4-hydroxydebrisoquine.

Réduction : Dérivés réduits du groupe carboximidamide.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-amino-6-fluorobenzylamine serves as an important intermediate for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Nitroso or Nitro Derivatives : This property is particularly useful for developing compounds with specific functional groups.

- Synthesis of Specialty Chemicals : It can be utilized in the production of agrochemicals and pharmaceuticals due to its reactivity.

Biology

In biological research, this compound is being investigated for its potential as a building block in the design of biologically active compounds. Notable applications include:

- Studying Enzyme Activity : It acts as a model compound in studies related to cytochrome P450 enzyme activity and drug metabolism, helping researchers understand how drugs are processed in the body.

- Phenotyping Tools : It is used for phenotyping various biological systems, providing insights into metabolic pathways and enzyme functions.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as antibiotics.

- Anticancer Properties : Research indicates potential anticancer activities, warranting further investigation into its mechanisms and efficacy against cancer cell lines.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mécanisme D'action

Debrisoquin hemisulfate acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, resulting in reduced sympathetic nervous system activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of 2-Amino-6-fluorobenzylamine and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Groups |

|---|---|---|---|---|

| This compound | 175277-93-7 | C₇H₉FN₂ | -NH₂ (2), -F (6), -CH₂NH₂ (side chain) | Aromatic amine, benzylamine |

| 2,6-Difluorobenzylamine | 264393 | C₇H₇F₂N | -F (2 and 6), -CH₂NH₂ (side chain) | Aromatic fluorine, benzylamine |

| 2-Amino-6-fluorobenzamide | 115643-59-9 | C₇H₇FN₂O | -NH₂ (2), -F (6), -CONH₂ (side chain) | Aromatic amine, amide |

| 2-Bromo-6-fluorobenzylamine | 261723-29-9 | C₇H₇BrFN | -Br (2), -F (6), -CH₂NH₂ (side chain) | Halogenated benzylamine |

| 2-Fluoro-6-methoxyaniline | 446-61-7 | C₇H₈FNO | -F (2), -OCH₃ (6), -NH₂ (aromatic) | Aniline derivative, methoxy |

Key Observations :

- Substituent Effects: The presence of -NH₂ at position 2 in this compound enhances its nucleophilicity compared to 2,6-Difluorobenzylamine, which lacks an amino group. This makes the former more reactive in coupling reactions .

- Halogen vs. Amino Substitution: 2-Bromo-6-fluorobenzylamine exhibits higher electrophilicity due to bromine’s leaving-group capability, making it suitable for cross-coupling reactions, unlike the amino-substituted analogue .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 2,6-Difluorobenzylamine | 2-Amino-6-fluorobenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.16 | 155.14 | 178.15 |

| Boiling Point (°C) | Not reported | 210–215 | >300 (decomposes) |

| Solubility | Partially soluble in water | Low water solubility | Soluble in polar solvents |

| Stability | Air-sensitive | Stable at RT | Hygroscopic |

Key Findings :

- Solubility: The amino group in this compound improves aqueous solubility compared to non-polar analogues like 2,6-Difluorobenzylamine .

- Thermal Stability: Amide derivatives (e.g., 2-Amino-6-fluorobenzamide) exhibit higher thermal stability due to resonance stabilization of the amide bond .

Activité Biologique

2-Amino-6-fluorobenzylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₇H₈FN₂

- Molecular Weight: Approximately 138.15 g/mol

- Structure: The compound features an amino group and a fluorine atom at the 6-position of the benzylamine moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially influencing neurotransmitter systems and metabolic pathways.

Key Mechanisms:

- Enzyme Interaction: It may act as a substrate or inhibitor for certain enzymes, impacting metabolic processes.

- Receptor Modulation: The compound could modulate receptor activity, particularly in neurotransmitter systems, which may lead to therapeutic effects in conditions like epilepsy or depression.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing antibacterial agents.

- Anticancer Potential: Investigations into related benzylamines indicate that they may inhibit tumor growth through apoptosis induction.

- Neuroprotective Effects: Some studies suggest that the compound might enhance neurotransmitter uptake, offering protective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 6 | Exhibits strong nucleophilic character |

| 2-Amino-3,5-dichlorobenzylamine | Dichlorine at positions 3 and 5 | Potential use in anticancer drug development |

| 3-Amino-4-chlorobenzylamine | Chlorine at position 4 | Known for its antibacterial activity |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzylamines found that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as an antibacterial agent.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could enhance glutamate uptake in neuronal cultures. This suggests a role as a positive allosteric modulator for glutamate transporters, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of this compound. These studies reveal insights into:

- Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently.

- Biological Assays: In vivo and in vitro assays have been employed to evaluate its pharmacological properties, including toxicity profiles and efficacy in disease models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluorobenzylamine, and how can regioselectivity challenges during fluorination be addressed?

- Methodological Answer : The synthesis typically starts with fluorinated aromatic precursors. For example, halogen-exchange reactions using fluorinating agents like KF or Selectfluor under controlled conditions (e.g., 80–120°C, anhydrous DMF) can introduce fluorine at the 6-position. To address regioselectivity, directing groups (e.g., -NH₂) can be leveraged to favor para/ortho substitution. Post-fluorination reduction of nitriles or nitro groups to amines (e.g., catalytic hydrogenation with Pd/C) yields the benzylamine scaffold. Monitor reaction progress via TLC or HPLC to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer :

- NMR : NMR confirms fluorination (δ ~-110 to -120 ppm for aromatic F), while NMR identifies amine protons (δ ~1.5–2.5 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₈FN₂).

- IR : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) validate functional groups.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-reference spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What purification challenges arise due to the compound’s polar functional groups, and how can they be mitigated?

- Methodological Answer : The amine and fluorine groups increase polarity, complicating crystallization. Use gradient silica gel chromatography (hexane/ethyl acetate with 1–5% MeOH for elution) or preparative HPLC (acidic mobile phase: 0.1% TFA in H₂O/acetonitrile). For stubborn impurities, ion-exchange resins or recrystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures) may improve purity. Monitor pH during extraction to avoid protonation-induced solubility issues .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the aromatic ring’s electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. Use DFT calculations (e.g., Gaussian09) to map electron density and predict reactive sites. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (Pd(OAc)₂, SPhos ligand, 80°C). Kinetic studies (e.g., time-resolved NMR) can quantify activation barriers, while Hammett plots correlate substituent effects .

Q. How should researchers resolve contradictions in reported spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is inconclusive).

- Batch Analysis : Compare results across multiple synthesis batches to rule out impurities.

- Meta-Analysis : Systematically review literature for methodological inconsistencies (e.g., solvent polarity in bioassays affecting solubility). For bioactivity discrepancies, conduct dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies are recommended for incorporating this compound into drug discovery pipelines, particularly for CNS targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., -OCH₃ at the 4-position) to probe blood-brain barrier (BBB) permeability. Use in vitro models (e.g., PAMPA-BBB assay) to predict penetration.

- Target Engagement : Employ fluorescence polarization assays to measure binding affinity for serotonin/dopamine receptors. Pair with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Asp3.32 in 5-HT₂A).

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH regeneration system) and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.